molecular formula C20H29Cl2NO3 B13938933 Tert-butyl 4-(3,4-dichlorobenzyl)-4-(ethoxymethyl)piperidine-1-carboxylate

Tert-butyl 4-(3,4-dichlorobenzyl)-4-(ethoxymethyl)piperidine-1-carboxylate

Cat. No.: B13938933
M. Wt: 402.4 g/mol
InChI Key: TYUCEMHPSJTOBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-(3,4-dichlorobenzyl)-4-(ethoxymethyl)piperidine-1-carboxylate is a synthetic organic compound that belongs to the piperidine class of chemicals. Compounds in this class are often used in pharmaceuticals and agrochemicals due to their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 4-(3,4-dichlorobenzyl)-4-(ethoxymethyl)piperidine-1-carboxylate typically involves multiple steps, including the formation of the piperidine ring, introduction of the tert-butyl group, and subsequent functionalization with the 3,4-dichlorobenzyl and ethoxymethyl groups. Common reagents might include tert-butyl chloroformate, 3,4-dichlorobenzyl chloride, and ethoxymethyl chloride, with reactions carried out under controlled conditions such as specific temperatures and pH levels.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(3,4-dichlorobenzyl)-4-(ethoxymethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction might involve the use of oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride could be used to reduce specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are crucial for the successful execution of these reactions.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction pathway and conditions. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, Tert-butyl 4-(3,4-dichlorobenzyl)-4-(ethoxymethyl)piperidine-1-carboxylate could be used as an intermediate in the synthesis of more complex molecules.

Biology

In biological research, this compound might be studied for its potential effects on various biological pathways and systems.

Medicine

In medicine, compounds of this class are often investigated for their potential therapeutic properties, such as anti-inflammatory, analgesic, or antimicrobial activities.

Industry

In industry, this compound could be used in the development of new materials or as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of Tert-butyl 4-(3,4-dichlorobenzyl)-4-(ethoxymethyl)piperidine-1-carboxylate would depend on its specific biological target. It might interact with enzymes, receptors, or other molecular targets to exert its effects. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other piperidine derivatives with different substituents. Examples could be:

  • Tert-butyl 4-(benzyl)-4-(methoxymethyl)piperidine-1-carboxylate
  • Tert-butyl 4-(2,4-dichlorobenzyl)-4-(ethoxymethyl)piperidine-1-carboxylate

Properties

Molecular Formula

C20H29Cl2NO3

Molecular Weight

402.4 g/mol

IUPAC Name

tert-butyl 4-[(3,4-dichlorophenyl)methyl]-4-(ethoxymethyl)piperidine-1-carboxylate

InChI

InChI=1S/C20H29Cl2NO3/c1-5-25-14-20(13-15-6-7-16(21)17(22)12-15)8-10-23(11-9-20)18(24)26-19(2,3)4/h6-7,12H,5,8-11,13-14H2,1-4H3

InChI Key

TYUCEMHPSJTOBY-UHFFFAOYSA-N

Canonical SMILES

CCOCC1(CCN(CC1)C(=O)OC(C)(C)C)CC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.